molecular formula C15H13NO B12007017 Fluoren-9-one, 2-ethylamino-

Fluoren-9-one, 2-ethylamino-

Cat. No.: B12007017
M. Wt: 223.27 g/mol
InChI Key: BQSDZCAYCJKMMP-UHFFFAOYSA-N
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Description

Fluoren-9-one, 2-ethylamino- (systematic name: 2-(ethylamino)-9H-fluoren-9-one) is a fluorenone derivative substituted with an ethylamino group (-NHCH₂CH₃) at the 2-position. These derivatives are characterized by their planar fluorenone core and substituents that influence electronic properties, solubility, and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-(ethylamino)fluoren-9-one

InChI

InChI=1S/C15H13NO/c1-2-16-10-7-8-12-11-5-3-4-6-13(11)15(17)14(12)9-10/h3-9,16H,2H2,1H3

InChI Key

BQSDZCAYCJKMMP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Nitration of Fluoren-9-one

Nitration typically employs mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C) to favor electrophilic substitution at the 2-position. The nitro intermediate is isolated via recrystallization from ethanol/water mixtures, yielding 2-nitrofluoren-9-one with >90% purity.

Reduction of Nitro to Amino Group

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄/MeOH) converts the nitro group to an amine. CN103351280A demonstrates NaBH₄-mediated reduction of 9-fluorenemethanol precursors, achieving >95% conversion at 25°C. Adapting this protocol, 2-aminofluoren-9-one is obtained in 80–85% yield.

Alkylation to Ethylamino Derivative

The final step involves alkylation of the amino group using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃). Solvents such as DMF or acetonitrile facilitate nucleophilic substitution at 60–80°C, yielding 2-ethylaminofluoren-9-one with 70–75% efficiency.

Optimization of Reaction Conditions for Scalability

Solvent and Catalyst Recovery

The CN104341286A protocol emphasizes solvent (DMSO) recovery via vacuum distillation, reducing waste and cost. Similarly, sodium hydroxide is reused in subsequent batches, lowering catalyst consumption by 30%.

Microbubble Technology

Oxygen delivery via microbubble generators enhances oxidation kinetics by increasing interfacial surface area. This innovation reduces reaction time from 12 hours (conventional) to 5 hours while maintaining stoichiometric efficiency.

Purification and Yield Enhancements

Crystallization Techniques

Post-reaction crystallization from DMSO/water mixtures isolates fluoren-9-one with >99% purity. For the ethylamino derivative, recrystallization in toluene/hexane (1:3) removes unreacted amines, improving purity to 98%.

Distillation and Recycling

Mother liquors from crystallization undergo vacuum distillation to recover DMSO (90% efficiency) and unreacted fluorene, which is reintroduced into the reaction cycle.

Comparative Analysis of Methodologies

Table 2: Key Parameters for 2-Ethylaminofluoren-9-one Synthesis

StepConditionsYield (%)Purity (%)
Fluoren-9-one SynthesisDMSO, O₂, 40–80°C, 5h85–90>99
NitrationHNO₃/H₂SO₄, 0–5°C, 2h90–9295
ReductionNaBH₄/MeOH, 25°C, 3h80–8598
AlkylationEtBr/K₂CO₃, DMF, 60°C, 6h70–7597

Scientific Research Applications

Chemical Properties and Structure

Fluoren-9-one, 2-ethylamino- has the molecular formula C15H13NOC_{15}H_{13}NO and a molecular weight of approximately 223.27 g/mol. The compound features a fluorenone structure with an ethylamino group at the 2-position, which significantly influences its chemical reactivity and biological activity.

Medicinal Chemistry Applications

1. Antimicrobial Activity
Fluorenone derivatives have been extensively studied for their antimicrobial properties. For instance, compounds derived from fluoren-9-one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted that certain derivatives exhibited low inhibitory concentrations against methicillin-resistant strains, suggesting potential for developing new antibiotics .

2. Antiviral Properties
The compound tilorone, a derivative of fluoren-9-one, is known for its antiviral activities. Research indicates that it can inhibit the growth of viruses by modulating immune responses and has been explored for treating viral infections .

3. Cancer Treatment
Fluorenone derivatives have been investigated for their antineoplastic properties. Compounds such as benfluron have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction in cancer cells .

Organic Synthesis Applications

1. Intermediate in Organic Reactions
Fluoren-9-one serves as a crucial intermediate in synthesizing various organic compounds. It is utilized in the preparation of functionalized fluorene derivatives that can be employed in materials science and pharmaceuticals .

2. Synthesis of Novel Compounds
The reactivity of fluoren-9-one allows for the synthesis of new chemical entities through reactions such as nucleophilic substitution and condensation reactions. Recent studies have reported the synthesis of O-aryl-carbamoyl-oxymino-fluorene derivatives, which exhibit surface-active properties suitable for applications in detergents and cosmetics .

Environmental Applications

1. Biodegradation Studies
Research on the biodegradation of fluorenone compounds has revealed pathways utilized by microorganisms to metabolize these substances. For example, Pseudomonas species can degrade fluorene to produce metabolites like 9-fluorenol and 9-fluorenone, indicating potential bioremediation strategies for contaminated environments .

2. Development of Biodegradable Surfactants
Fluorenone-based surfactants have shown high degradation rates in environmental studies (over 96% within seven days), making them suitable candidates for eco-friendly applications .

Case Studies

Application Area Study Reference Findings
Antimicrobial Activity Fluorenone derivatives exhibited significant antibacterial effects against multiple strains.
Antiviral Properties Tilorone demonstrated inhibition of viral replication and modulation of immune responses.
Cancer Treatment Benfluron showed potential as an antineoplastic agent through apoptosis induction.
Organic Synthesis Fluoren-9-one is used as an intermediate to create various functionalized derivatives.
Environmental Science Microbial degradation pathways for fluorene were identified, suggesting bioremediation potential.

Mechanism of Action

The mechanism of action of Fluoren-9-one, 2-ethylamino- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethylamino group can enhance its binding affinity to specific molecular targets, thereby influencing its biological activity. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluoren-9-one Oxime

Substituent: Oxime (-NOH) group at the 9-position. Molecular Formula: C₁₃H₉NO. Key Properties:

  • Forms intramolecular C–H···O hydrogen bonds and intermolecular O–H···N hydrogen bonds in its crystal structure, creating helical networks .
  • Exhibits π-π stacking (3.347 Å spacing) and C–H···π interactions . Applications: Serves as a precursor for bioactive compounds, including β-blockers and cyclooxygenase inhibitors . Synthesis: Reacting fluoren-9-one with hydroxylamine hydrochloride in ethanol .
Compound Substituent Molecular Formula Key Interactions Applications References
Fluoren-9-one oxime Oxime (-NOH) C₁₃H₉NO O–H···N, π-π stacking Drug precursor

Fluoren-9-one Thiosemicarbazones

Substituent : Thiosemicarbazone (-NH–N=C(S)–R) groups.
Examples : F1-F4 derivatives with methyl, phenyl, or hydrogen substituents .
Key Properties :

  • Log P < 5, indicating favorable lipophilicity for drug absorption .
  • Demonstrated catalytic effects in synthesis, with yields up to 96% . Applications: Potential anticancer and antimicrobial agents due to interactions with kinases (e.g., AXL kinase) . Synthesis: Condensation of fluoren-9-one with thiosemicarbazides under acidic catalysis .
Compound Substituent Molecular Formula Log P Applications References
F4 (4-phenyl thiosemicarbazone) Phenyl-thiosemicarbazone C₂₀H₁₅N₃S 4.2 Anticancer research

2-(Methylamino)-9H-fluoren-9-one

Substituent: Methylamino (-NHCH₃) at the 2-position. Key Properties:

  • Structural similarity to the target compound but with reduced steric bulk due to the methyl group.
    Applications : Used in antimalarial drug synthesis and organic electronics .

2-(Diethylamino)ethoxy-fluoren-9-one Hydrochloride

Substituent: Diethylaminoethoxy (-OCH₂CH₂N(CH₂CH₃)₂) at the 2-position. Molecular Formula: C₁₉H₂₁NO₂·HCl. Key Properties:

  • Polar interactions with Asp690 and Lys567 residues in kinase binding studies .
  • High purity (95%) and stability, suitable for pharmaceutical research .
    Applications : Investigated for anticancer activity via kinase inhibition .
Compound Substituent Molecular Formula Applications References
2-(Diethylamino)ethoxy-fluoren-9-one HCl Diethylaminoethoxy C₁₉H₂₁NO₂·HCl Kinase inhibition studies

Nitro-Substituted Fluorenones

Examples: 2,7-Dinitro-9-fluorenone (CAS 31551-45-8) . Key Properties:

  • Electron-withdrawing nitro groups enhance oxidative stability.
    Applications : Used in organic LEDs and dye synthesis .

Research Findings and Trends

  • Pharmaceutical Potential: Thiosemicarbazones and diethylaminoethoxy derivatives show promise in targeting resistant pathogens and kinases .
  • Structural Insights : Substituents like oxime and thiosemicarbazone alter hydrogen bonding and π-interactions, impacting crystallization and bioavailability .
  • Synthetic Efficiency: Palladium-catalyzed annulation and microwave-assisted cross-coupling enable high-yield fluorenone derivatization .

Biological Activity

Fluoren-9-one, specifically its derivative 2-ethylamino-9-fluorenone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Overview of Fluoren-9-one Derivatives

Fluoren-9-one is a polycyclic aromatic ketone that serves as a precursor for various derivatives with potential pharmacological applications. The introduction of amino groups, such as the ethylamino group, enhances the compound's biological properties, particularly in antimicrobial and anticancer activities.

The biological activity of fluoren-9-one derivatives is primarily attributed to their ability to interact with specific molecular targets:

  • Enzyme Inhibition : Many derivatives inhibit enzymes critical for cellular processes. For instance, fluorenone derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. This inhibition can lead to impaired cell proliferation in both bacterial and cancerous cells .
  • Antimicrobial Activity : Compounds derived from fluorenone exhibit significant antimicrobial properties against various pathogens. Their mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Synthesis of Fluoren-9-one Derivatives

The synthesis of 2-ethylamino-fluorenone typically involves several steps:

  • Starting Material : 9-Fluorenone is reacted with ethylamine under controlled conditions.
  • Purification : The resultant product is purified through recrystallization or chromatography.
  • Characterization : Techniques such as NMR and FTIR are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of fluorenone derivatives against various bacteria and fungi. The following table summarizes key findings:

CompoundTarget OrganismZone of Inhibition (mm)Reference
2-Ethylamino-9-fluorenoneStaphylococcus aureus11
2-Ethylamino-9-fluorenoneEscherichia coli10
2-Ethylamino-9-fluorenoneCandida albicans12
Tilorone (analog)Bacillus anthracis15

These results indicate that fluorenone derivatives possess considerable antimicrobial activity, comparable to established antibiotics.

Anticancer Activity

Fluorenone derivatives have also been investigated for their anticancer properties. Notably, compounds have shown cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). The following table highlights some findings:

CompoundCell LineIC50 (µM)Reference
2-Ethylamino-9-fluorenoneA54925
2-Ethylamino-9-fluorenoneMDA-MB-23130
Tilorone (analog)A54920

These findings suggest that fluorenone derivatives may serve as promising candidates for further development into anticancer agents.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated a series of fluorenone derivatives against multidrug-resistant strains. Compounds demonstrated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating their potential as novel antimicrobial agents .
  • Cytotoxicity Assays : In vitro assays showed that certain fluorenone derivatives inhibited the growth of cancer cell lines effectively. The mechanism was linked to their ability to induce apoptosis in cancer cells through the activation of caspases .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 2-ethylamino-fluoren-9-one?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and single-crystal X-ray diffraction. For example, ¹H NMR in DMSO-d₆ can resolve aromatic proton signals (δ 7.2–8.6 ppm) and ethylamino group protons (δ 1.2–3.0 ppm). X-ray crystallography provides definitive bond lengths and angles, as demonstrated for fluorenone derivatives in crystallographic studies . MS (e.g., GC-MS) confirms molecular weight via parent ion peaks (e.g., m/z 209.0 for methyl-oxime derivatives) .

Q. What are the key physicochemical properties of 2-ethylamino-fluoren-9-one relevant to experimental design?

  • Data Sources :

  • Solubility : Sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) based on fluorenone analogs .
  • Stability : Stable under inert atmospheres but may degrade under prolonged UV exposure due to the fluorenone core’s photoreactivity .
  • Thermal Properties : Melting points and decomposition temperatures are available via NIST Chemistry WebBook for fluorenone derivatives (e.g., 9-fluorenone: mp 83–85°C) .

Q. What safety protocols are recommended for handling 2-ethylamino-fluoren-9-one?

  • Guidelines :

  • Use personal protective equipment (PPE) including nitrile gloves and safety goggles.
  • Store in amber glass containers at 2–8°C to prevent photodegradation.
  • Refer to safety data sheets (SDS) for fluorenone derivatives, which highlight low acute toxicity (HMIS Health Hazard: 0) but potential irritation upon prolonged exposure .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions optimize the synthesis of 2-ethylamino-fluoren-9-one derivatives?

  • Methodology :

  • Employ microwave-assisted Sonogashira or Suzuki–Miyaura couplings with 2-bromo-fluoren-9-one precursors. For example, coupling with trimethoxyphenylboronic acid yields 2-(3,4,5-trimethoxyphenyl)-fluoren-9-one in >85% yield under Pd(PPh₃)₄ catalysis .
  • Monitor reaction progress via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers resolve contradictions in reported reaction yields for fluorenone-based Schiff base synthesis?

  • Analysis Framework :

  • Compare solvent systems (e.g., ethanol vs. DMF) and catalyst loadings (e.g., acetic acid vs. Lewis acids). For instance, fluoren-9-one oxime synthesis in DMSO-d₆ achieves 95% yield, while alternative solvents may reduce efficiency .
  • Use statistical tools (e.g., ANOVA) to assess variability in triplicate experiments and identify outliers .

Q. What mechanisms underlie the antimicrobial activity of 2-ethylamino-fluoren-9-one derivatives?

  • Experimental Design :

  • Perform antimicrobial assays (e.g., broth microdilution) against Proteus mirabilis to determine minimum inhibitory concentrations (MICs).
  • Conduct molecular docking studies with target enzymes (e.g., catalase) to identify binding interactions. For example, fluorenone Schiff bases show MICs of 8–32 µg/mL, correlating with hydrophobic interactions in enzyme active sites .

Q. How do structural modifications (e.g., halogenation) alter the electronic properties of 2-ethylamino-fluoren-9-one?

  • Methodology :

  • Introduce bromo or nitro groups at the 2- or 7-positions via electrophilic substitution. For example, 3-bromo-9H-fluoren-9-one (>98% purity) exhibits red-shifted UV-Vis absorption due to electron-withdrawing effects .
  • Characterize changes using cyclic voltammetry (CV) to measure redox potentials and DFT calculations to model HOMO-LUMO gaps .

Notes on Data Interpretation

  • Contradiction Management : Cross-validate spectral data (e.g., NMR shifts) with computational models (e.g., Gaussian) to address discrepancies in peak assignments .
  • Ethical Compliance : Ensure all biological studies adhere to institutional biosafety protocols, particularly when testing antimicrobial derivatives .

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